molecular formula C10H13NO3 B11792584 Methyl 6-ethoxy-4-methylnicotinate

Methyl 6-ethoxy-4-methylnicotinate

Cat. No.: B11792584
M. Wt: 195.21 g/mol
InChI Key: SLSFLZRSKKHVJL-UHFFFAOYSA-N
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Description

Methyl 6-ethoxy-4-methylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by its molecular structure, which includes a pyridine ring substituted with ethoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-ethoxy-4-methylnicotinate typically involves the esterification of 6-ethoxy-4-methylnicotinic acid with methanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to reflux, and the ester is formed after sufficient reaction time .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethoxy-4-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Methyl 6-ethoxy-4-methylnicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-ethoxy-4-methylnicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For instance, it may influence the release of prostaglandins, which play a role in inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-ethoxy-4-methylnicotinate is unique due to the presence of both ethoxy and methyl groups on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 6-ethoxy-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C10H13NO3/c1-4-14-9-5-7(2)8(6-11-9)10(12)13-3/h5-6H,4H2,1-3H3

InChI Key

SLSFLZRSKKHVJL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C(=C1)C)C(=O)OC

Origin of Product

United States

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